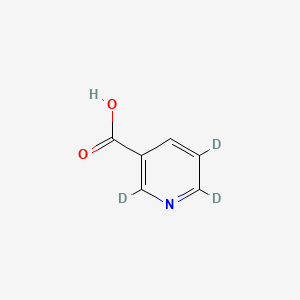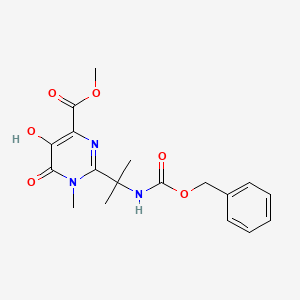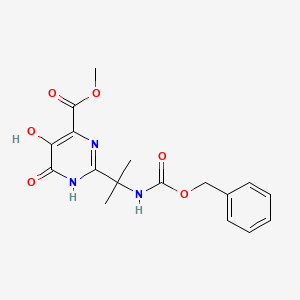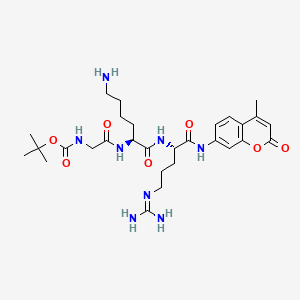
Nicotinic Acid-d3 (major)
Descripción general
Descripción
Nicotinic Acid-d3 (major) is a high-quality reference standard used in pharmaceutical testing . It is a stable isotope-labelled form of Nicotinic Acid, also known as Niacin or Vitamin B3 . The molecular formula is C6H2D3NO2 and it has a molecular weight of 126.13 .
Synthesis Analysis
Nicotinic Acid-d3 (major) can be synthesized . The synthesis of nicotine involves various methods including polarimetry, nuclear magnetic resonance, and gas and liquid chromatography . The naturally occurring nicotine or tobacco-derived nicotine (TDN) exists mainly as the (S)-enantiomer, while the ®-enantiomer ranges between 0.02 and 0.46% of the total nicotine . Synthetic nicotine or tobacco-free nicotine (TFN) is mostly synthesized as a racemic mixture of (S)- and ®-enantiomers (50:50), which could be enriched to produce ∼99% (S)-nicotine, increasing the cost of its synthesis .Molecular Structure Analysis
The molecular structure of Nicotinic Acid-d3 (major) is C6H2D3NO2 . Nicotine structure is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond .Chemical Reactions Analysis
Nicotine undergoes various chemical reactions. It is involved in the instigation and potentiation of early Aβ pathology . The reaction catalyzed by Nicotinate Dehydrogenase (NDHase) is hydroxylation rather than mono-oxygenation reaction .Physical And Chemical Properties Analysis
Nicotinic Acid-d3 (major) is a neat product . The molecular weight is 126.13 .Aplicaciones Científicas De Investigación
Cardiovascular Health
Nicotinic Acid-d3 is extensively studied for its role in cardiovascular health. It’s known to help manage cholesterol levels by reducing low-density lipoprotein (LDL) and increasing high-density lipoprotein (HDL). Research indicates that it can modify lipid profiles, thus potentially reducing the risk of cardiovascular diseases .
Neurodegenerative Diseases
Nicotinic Acid-d3 plays a role in the production of NAD+, a coenzyme essential for cellular energy and repair. Increasing NAD+ levels in the brain may provide protective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-Aging Research
In the field of anti-aging, Nicotinic Acid-d3 is being explored for its potential to boost NAD+ levels, which are associated with aging and longevity. Higher NAD+ levels may improve cellular health and longevity, making it a significant compound in gerontology research .
Dermatology
In dermatological research, Nicotinic Acid-d3 is used for its anti-inflammatory properties. It’s being investigated for its efficacy in treating skin conditions and improving skin health, as well as its role in cosmeceutical products to enhance skin appearance .
Nutritional Supplementation
Nicotinic Acid-d3 is also important in the study of nutritional supplementation. As a form of vitamin B3, it’s essential for converting nutrients into energy, and its deficiency can lead to disorders like pellagra. Research continues to explore its bioavailability and optimal dosing for health benefits .
Mecanismo De Acción
Target of Action
Nicotinic Acid-d3, also known as Niacin, primarily targets the G protein–coupled receptor (GPR109A) . This receptor is involved in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .
Mode of Action
Nicotinic Acid-d3 inhibits a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver .
Biochemical Pathways
Nicotinic Acid-d3 is converted within the body to nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . It plays a critical role in both glycolysis and the Krebs cycle .
Pharmacokinetics
Studies on niacin suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of Nicotinic Acid, there was no delay detected in the time to reach maximum concentration (tmax), especially in dialysis patients .
Result of Action
The action of Nicotinic Acid-d3 results in a decrease in the levels of VLDL and LDL in the bloodstream . This can help in the management of conditions like hyperlipidemia and hypertriglyceridemia . Moreover, it plays a vital role in maintaining efficient cellular function .
Action Environment
The action of Nicotinic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Nicotinic Acid-d3 can be affected by the diet of the individual. Niacin can be obtained from a variety of whole and processed foods, with highest contents in fortified packaged foods, meat, poultry, and red fish such as tuna and salmon . Therefore, dietary habits can influence the efficacy of Nicotinic Acid-d3.
Safety and Hazards
Direcciones Futuras
Research into the roles of nicotinic receptors in neurodegenerative diseases like Parkinson’s disease suggests that pulsatile nicotine administration (e.g., via inhalation or nasal spray) may be the optimal route in nicotinic intervention . The overexpression of α7 nicotinic acetylcholine receptors (α7nAChRs) in astrocytes correlates with amyloid-β (Aβ) pathology in the brain of individuals with Alzheimer disease (AD), suggesting potential future directions for research .
Propiedades
IUPAC Name |
2,5,6-trideuteriopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IWDQAABOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676066 | |
| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic Acid-d3 (major) | |
CAS RN |
861405-75-6 | |
| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)
![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)




